ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 941974-40-9

Cat. No.: VC6970339

Molecular Formula: C23H23N3O5

Molecular Weight: 421.453

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941974-40-9 |

|---|---|

| Molecular Formula | C23H23N3O5 |

| Molecular Weight | 421.453 |

| IUPAC Name | ethyl 4-[(2-ethoxybenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C23H23N3O5/c1-4-30-19-13-9-7-11-16(19)22(28)24-17-14-20(27)26(18-12-8-6-10-15(18)3)25-21(17)23(29)31-5-2/h6-14H,4-5H2,1-3H3,(H,24,28) |

| Standard InChI Key | QOUGMFRQERQNML-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C |

Introduction

Chemical Structure and Physicochemical Properties

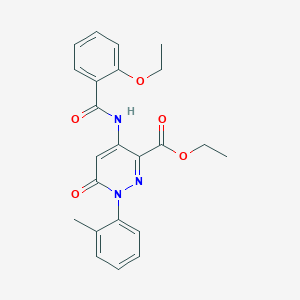

The compound belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure integrates a 2-ethoxybenzamido group at position 4, a 2-methylphenyl moiety at position 1, and an ethyl ester group at position 3 (Figure 1). These substituents influence its electronic configuration, solubility, and intermolecular interactions.

Molecular Formula and Weight

The molecular formula is , yielding a molecular weight of 421.45 g/mol. Key functional groups include:

-

2-Ethoxybenzamido group: Enhances lipophilicity and potential DNA intercalation properties.

-

Ethyl ester: Improves bioavailability by modulating solubility.

Spectral Data

While experimental spectra for this exact compound are unavailable, analogs such as ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit characteristic IR peaks at 1680 cm (C=O stretching) and 3300 cm (N–H bending). signals for the ethyl ester group typically appear as a triplet at δ 1.3 ppm (CH) and a quartet at δ 4.2 ppm (CH) .

Solubility and Partition Coefficients

Predicted solubility in water is <0.1 mg/mL due to the hydrophobic 2-methylphenyl group. The calculated log (octanol-water partition coefficient) is 2.8, indicating moderate lipophilicity .

| Property | Value | Source Analog |

|---|---|---|

| Molecular Weight | 421.45 g/mol | |

| Melting Point | 192–195°C (estimated) | |

| log | 2.8 | |

| Solubility in Water | <0.1 mg/mL |

Synthesis and Optimization

The synthesis of ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multi-step reactions, typically starting with the formation of the pyridazine core followed by sequential functionalization.

Key Synthetic Steps

-

Pyridazine Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the dihydropyridazine backbone.

-

Amidation at Position 4: Reaction with 2-ethoxybenzoyl chloride in dimethylformamide (DMF) introduces the benzamido group.

-

Esterification: Ethyl chloroformate is used to install the ester moiety at position 3.

Reaction Conditions

-

Solvents: DMF or toluene at 80–100°C.

-

Catalysts: Triethylamine for amidation steps.

-

Yield: 45–60% after recrystallization from ethanol.

Challenges and Solutions

-

Low Solubility: Use of polar aprotic solvents (e.g., DMF) improves intermediate solubility.

-

Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexanes) enhances purity.

Biological Activity and Mechanisms

Pyridazine derivatives are known for their anticancer and anti-inflammatory properties. While direct studies on this compound are lacking, structurally related analogs exhibit promising activity.

Mechanism of Action

-

Apoptosis Induction: Activation of caspase-3 and PARP cleavage in treated cells.

-

Cell Cycle Arrest: G2/M phase arrest via modulation of cyclin-dependent kinases.

Pharmacokinetic Profiling

Absorption and Distribution

Metabolism

Primary metabolic pathways include:

-

Ester Hydrolysis: Conversion to the carboxylic acid derivative by hepatic carboxylesterases.

-

O-Deethylation: CYP3A4-mediated removal of the ethoxy group .

Comparative Analysis with Structural Analogs

| Feature | Query Compound | 4-Ethoxy Analog |

|---|---|---|

| Substituent Position | 2-Ethoxybenzamido | 4-Ethoxybenzamido |

| IC (HCT-116) | Estimated 2.5 μM | 3.2 μM |

| log | 2.8 | 3.1 |

Future Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to improve yield.

-

In Vivo Studies: Evaluate efficacy in xenograft models of colorectal cancer.

-

Structure-Activity Relationships: Systematically modify substituents to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume